Allocryptopine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- Modulation of opioid receptors: Allocryptopin may interact with opioid receptors in the central nervous system, mimicking the pain-relieving effects of opioids without their addictive properties. However, further research is needed to fully understand this mechanism [].

- Inhibition of inflammatory pathways: Allocryptopin exhibits anti-inflammatory effects, potentially reducing pain associated with inflammation. Studies have shown it can suppress the production of pro-inflammatory mediators like cytokines and chemokines [].

Treatment of Opioid Addiction

Due to its potential interaction with opioid receptors, allocryptopin is also being investigated as a treatment for opioid addiction. The idea is that it could help ease withdrawal symptoms and reduce cravings, potentially aiding in the detoxification process. However, this research is still in its early stages, and further studies are needed to determine its efficacy and safety in this context [].

Other Potential Applications

Preliminary research suggests allocryptopin may have other potential applications, including:

- Neuroprotective effects: Studies indicate that allocryptopin may protect nerve cells from damage, potentially offering benefits in neurodegenerative diseases like Parkinson's disease and Alzheimer's disease [].

- Antimicrobial activity: Some studies have shown that allocryptopin exhibits antibacterial and antifungal activity, suggesting its potential use as an antimicrobial agent [].

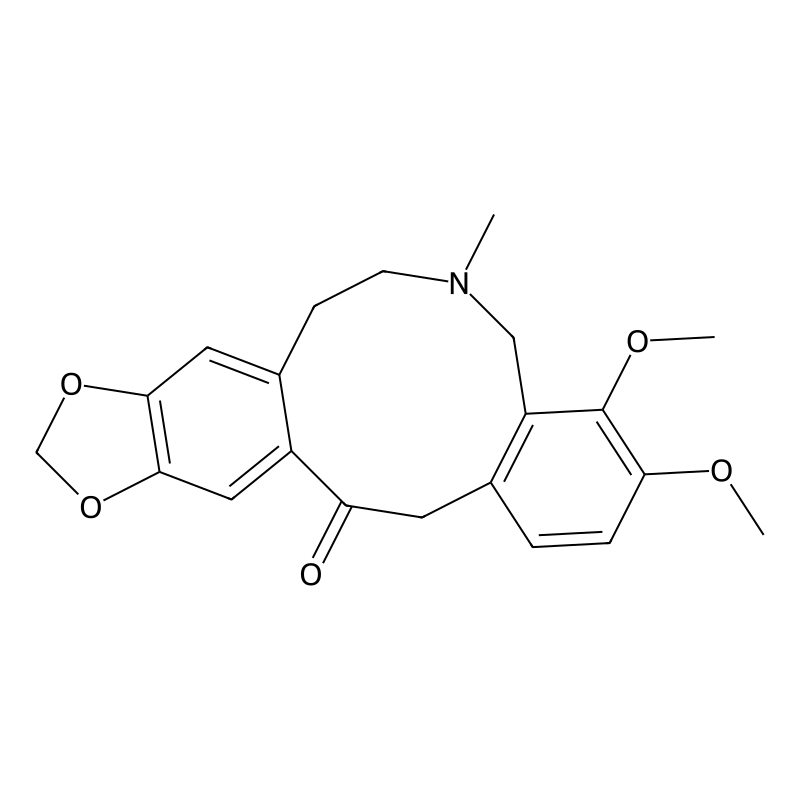

Allocryptopine is a bioactive alkaloid belonging to the dibenzazecine class, primarily found in various plants of the Papaveraceae family, such as Glaucium arabicum, Argemone mexicana, Eschscholtzia, and Corydalis . This compound is characterized by its complex structure, which includes a heterotetracyclic framework with the molecular formula C21H23NO5. Allocryptopine exhibits a variety of chemical properties, including being a tertiary amino compound and an aromatic cyclic ketone .

- As with many alkaloids, allocryptopine might exhibit some degree of toxicity.

- However, specific data on its toxicity is lacking.

- Due to its limited availability and the presence in plants with known toxic alkaloids (like Argemone mexicana), caution should be exercised when handling plant materials containing allocryptopine [, ].

Allocryptopine exhibits significant biological activities, particularly neuroprotective effects. Research indicates that allocryptopine-rich extracts can protect neuronal cells from oxidative stress-induced damage, suggesting potential applications in neurodegenerative disease treatment . Moreover, allocryptopine has been shown to possess antioxidant properties and may play a role in apoptosis regulation within neuronal cells .

The synthesis of allocryptopine can be achieved through various methods, often involving the extraction from plant sources or chemical synthesis in the laboratory. The extraction typically involves solvent extraction techniques followed by purification processes to isolate allocryptopine from other alkaloids present in the plant material. Chemical synthesis pathways may include steps such as cyclization and functional group modifications to construct the dibenzazecine framework .

Allocryptopine has potential applications in pharmacology due to its neuroprotective and antioxidant properties. It is being investigated for its efficacy in treating conditions related to oxidative stress, such as neurodegenerative disorders . Furthermore, its unique chemical structure makes it a candidate for further research into developing new therapeutic agents.

Studies on allocryptopine's interactions have revealed its capacity to modulate various biological pathways. For instance, it has been shown to inhibit potassium channels, which could influence neuronal excitability and neurotransmitter release . Additionally, allocryptopine's interactions with cellular components involved in oxidative stress responses highlight its potential as a therapeutic agent against oxidative damage.

Allocryptopine shares structural and functional similarities with several other alkaloids. Here are some comparable compounds:

| Compound Name | Structural Class | Biological Activity |

|---|---|---|

| Protopine | Dibenzazecine | Antioxidant, anti-inflammatory |

| Berberine | Isoquinoline | Antimicrobial, anti-inflammatory |

| Morphine | Phenanthrene | Analgesic |

| Papaverine | Benzylisoquinoline | Smooth muscle relaxant |

Uniqueness of Allocryptopine:

- Structural Complexity: Allocryptopine's dibenzazecine structure distinguishes it from simpler alkaloids like protopine.

- Neuroprotective Properties: While many alkaloids exhibit antioxidant effects, allocryptopine's specific neuroprotective capabilities against oxidative stress-induced neuronal damage set it apart.

Plant Sources and Taxonomic Classification

Allocryptopine is predominantly isolated from species within the Papaveraceae family, though it also occurs in Berberidaceae, Ranunculaceae, and Rutaceae . Key plant sources include:

Taxonomic analysis reveals that allocryptopine-producing plants cluster within the Ranunculales order, suggesting an evolutionary conserved biosynthetic pathway .

Biosynthesis and Accumulation Patterns

Allocryptopine derives from the benzylisoquinoline alkaloid (BIA) pathway, which originates from tyrosine (Figure 1). Critical enzymatic steps include:

- Tyrosine → (S)-Norcoclaurine: Catalyzed by tyrosine decarboxylase (TYDC) and norcoclaurine synthase (NCS) .

- (S)-Reticuline Formation: Methylation (via 6-OMT, CNMT) and hydroxylation (CYP80B) reactions .

- Protopine Branch: Oxidation by berberine bridge enzyme (BBE) and subsequent ring cleavage to form protopine, the direct precursor to allocryptopine .

Tissue-Specific Accumulation:

Neuroprotective Effects

Allocryptopine demonstrates neuroprotective potential through modulation of the CX3CL1–CX3CR1 axis, a chemokine signaling pathway critical in neuroinflammation and neuronal survival. In a dextran sulfate-induced murine model, allocryptopine reduced apoptosis in brain tissues by downregulating pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) and suppressing the phosphorylation of AKT and NF-κB [4]. These effects correlate with improved histopathological outcomes, including reduced neuronal pyknosis and vacuolation in cerebral ischemia-reperfusion injury models [4].

Table 1: Neuroprotective Mechanisms of Allocryptopine

| Mechanism | Pathway/Component Affected | Experimental Model | Outcome |

|---|---|---|---|

| Anti-apoptotic | Bcl-2/Bax ratio, Caspase-3 | Cerebral I/R injury in rats | Reduced TUNEL-positive cells [4] |

| Anti-inflammatory | CX3CL1–CX3CR1/NF-κB | Dextran sulfate-induced mice | Lowered TNF-α, IL-6, IL-1β levels [4] |

| Oxidative stress mitigation | SOD, MDA, GSH-Px | MCAO rats | Enhanced antioxidant enzyme activity [4] |

The compound’s ability to cross the blood-brain barrier and modulate chemokine networks positions it as a candidate for neurodegenerative diseases, though clinical validation remains pending [4].

Anti-inflammatory and Immunomodulatory Actions

Allocryptopine exerts potent anti-inflammatory effects by targeting the GNB5/AKT/NF-κB signaling cascade. In murine colitis models, it reduced colonic inflammation by downregulating CX3CL1 expression, thereby inhibiting neutrophil infiltration and cytokine release [4]. Proteomic analyses identified its role in suppressing the chemokine signaling pathway and apoptosis, which collectively ameliorate mucosal immune responses [4].

Table 2: Anti-inflammatory Targets of Allocryptopine

| Target Pathway | Key Proteins Affected | Biological Effect |

|---|---|---|

| Chemokine signaling | CX3CL1, AKT2, NF-κB | Reduced leukocyte migration [4] |

| Apoptosis regulation | Bcl-2, Bax, Caspase-3 | Decreased epithelial cell death [4] |

| Humoral immunity | Antimicrobial peptide synthesis | Enhanced mucosal defense [4] |

These findings align with its traditional use in inflammatory conditions, though its immunomodulatory effects on adaptive immunity (e.g., T-cell differentiation) require further exploration.

Antiparasitic and Antineoplastic Activities

Current evidence for allocryptopine’s antiparasitic and antineoplastic properties is limited. No studies in the provided literature directly address its efficacy against parasitic infections. Similarly, while isoquinoline alkaloids broadly exhibit anticancer activity, allocryptopine-specific mechanisms remain uncharacterized. Indirect evidence from its pro-apoptotic effects in inflammatory models suggests potential applicability in oncology, but dedicated studies are needed to confirm cytotoxicity against tumor cells or antiparasitic activity [4].

Cardiovascular Modulation (Antiarrhythmic, Antithrombotic)

Allocryptopine shows promise as an antiarrhythmic agent by modulating multiple cardiac ion channels. In preclinical models, it stabilized ventricular arrhythmias through sodium and potassium channel blockade, reducing repolarization dispersion and preventing re-entrant circuits [1]. Its multichannel targeting contrasts with conventional antiarrhythmics, which often focus on single channels, potentially minimizing proarrhythmic risks [1].

Table 3: Cardiovascular Effects of Allocryptopine

| Activity | Ion Channel Target | Physiological Impact |

|---|---|---|

| Antiarrhythmic | Na⁺, K⁺ channels | Reduced ventricular tachycardia incidence [1] |

| Repolarization stabilization | Ca²⁺ channel modulation | Shortened action potential duration [1] |

Antithrombotic effects are not documented in the reviewed studies, highlighting a gap in understanding its full cardiovascular portfolio.

Contradictory Findings in Antimicrobial Efficacy

Data on allocryptopine’s antimicrobial activity are scarce and inconclusive. While some isoquinoline alkaloids exhibit broad-spectrum antimicrobial properties, allocryptopine’s efficacy against bacteria, fungi, or viruses is not robustly supported in the provided literature. Discrepancies may arise from variations in experimental models, compound purity, or microbial strain susceptibility. For example, its anti-inflammatory effects in mucosal environments [4] could indirectly alter microbial colonization, but direct antimicrobial action remains unverified.

Oxidative Stress Mitigation

Allocryptopine demonstrates significant antioxidant properties through multiple cellular mechanisms that protect neurons from oxidative damage. Research has consistently shown that allocryptopine effectively suppresses reactive oxygen species (ROS) production and enhances cellular antioxidant defense systems [1] [2] [3].

Cellular ROS Reduction Mechanisms

In studies using differentiated PC12 cells exposed to hydrogen peroxide-induced oxidative stress, allocryptopine demonstrated remarkable efficacy in reducing intracellular ROS levels. The compound achieved a 5.7-fold suppression of ROS production at concentrations of 30 μmol/L, indicating potent antioxidant activity [3]. This substantial reduction in oxidative stress markers correlates directly with improved neuronal cell survival and reduced cellular damage.

The mechanism of ROS mitigation involves multiple pathways. Allocryptopine enhances the activity of endogenous antioxidant enzymes while simultaneously scavenging free radicals directly [2]. Studies utilizing alkaloid-rich extracts from Glaucium corniculatum, where allocryptopine was identified as the major component (497 μg/mg in chloroform extract), demonstrated superior neuroprotective effects compared to other alkaloid fractions [3].

Antioxidant Defense System Enhancement

Allocryptopine's neuroprotective effects extend beyond direct ROS scavenging to include enhancement of cellular antioxidant defense mechanisms. The compound upregulates various antioxidant enzyme systems and promotes the synthesis of endogenous antioxidant molecules [2]. This dual action - both direct antioxidant activity and enhancement of cellular antioxidant capacity - provides comprehensive protection against oxidative neuronal damage.

Research has shown that allocryptopine possesses both antioxidant and anti-inflammatory properties, showcasing its neuroprotective effects by potentially mitigating oxidative stress and inflammation through modulation of key molecular pathways [2]. The compound's ability to regulate inflammatory responses while simultaneously reducing oxidative stress creates a synergistic neuroprotective effect.

Apoptosis Regulation and Cell Cycle Modulation

Allocryptopine exerts significant control over programmed cell death pathways and cell cycle progression, providing dual neuroprotective benefits through prevention of inappropriate neuronal apoptosis and regulation of cellular repair mechanisms.

Mitochondrial Apoptotic Pathway Inhibition

The compound demonstrates potent anti-apoptotic effects through inhibition of the mitochondrial apoptotic pathway. In experimental models of hydrogen peroxide-induced neuronal damage, allocryptopine treatment resulted in a 3.0-fold reduction in apoptotic cells [1] [3]. This protective effect involves regulation of key apoptotic proteins and preservation of mitochondrial membrane integrity.

Allocryptopine significantly affects the expression of apoptosis-related proteins, particularly those involved in the intrinsic apoptotic pathway. The compound reduces the expression of pro-apoptotic proteins including Bax, caspase-9, and caspase-3 while simultaneously increasing the expression of anti-apoptotic Bcl-2 protein [3]. This favorable shift in the Bcl-2/Bax ratio contributes to enhanced neuronal survival and reduced susceptibility to apoptotic stimuli.

Caspase Cascade Regulation

Research has demonstrated that allocryptopine effectively modulates caspase activation, a critical component of the apoptotic cascade. The compound remarkably reduced the expressions of Bax, caspase-9, and caspase-3 messenger RNA by 2.4-3.5-fold while increasing Bcl-2 expression by 3.0-fold [3]. This comprehensive regulation of the caspase cascade prevents inappropriate activation of apoptotic pathways and maintains neuronal viability under stress conditions.

Cell Cycle Arrest and Repair Mechanisms

Allocryptopine demonstrates unique ability to regulate cell cycle progression, particularly through induction of G1 phase cell cycle arrest. This mechanism is crucial for neuroprotection as it provides neurons with time to repair cellular damage before proceeding with potentially harmful cell division processes [1].

Flow cytometry analysis has revealed that allocryptopine treatment increases the proportion of cells in the G1 phase by 1.5-fold while significantly reducing cells in the sub-G1 phase by 6.8-fold [3]. This cell cycle modulation facilitates cellular repair mechanisms and prevents neurons from entering apoptotic pathways. The compound's ability to regulate G1/S cell cycle progression leads to cell cycle arrest in the G1 phase, providing time for DNA repair and cellular restoration processes [1].

Tau Hyperphosphorylation Inhibition

Allocryptopine exhibits significant potential in preventing tau hyperphosphorylation, a hallmark pathological feature of Alzheimer's disease and other tauopathies. The compound targets key signaling pathways involved in tau phosphorylation regulation, offering promising therapeutic implications for neurodegenerative diseases.

Akt/GSK-3β Signaling Pathway Activation

Research has demonstrated that allocryptopine effectively enhances the Akt/GSK-3β signaling pathway, a crucial mechanism for preventing tau hyperphosphorylation. The compound increases the phosphorylation levels of both Akt and GSK-3β proteins, leading to enhanced neuronal survival and reduced tau pathology [1]. This activation of survival signaling pathways plays a critical role in inhibiting neural cell apoptosis and preventing abnormal tau phosphorylation.

The enhanced Akt/GSK-3β signaling induced by allocryptopine creates a neuroprotective environment by promoting cell survival pathways while simultaneously inhibiting kinases responsible for tau hyperphosphorylation. This dual action provides comprehensive protection against tau-related neurodegeneration and maintains neuronal integrity under pathological conditions.

CDK5 Inhibition and Molecular Interactions

Molecular docking studies have revealed that allocryptopine demonstrates strong binding affinity with cyclin-dependent kinase 5 (CDK5), a major kinase responsible for tau phosphorylation [1]. The compound's interaction with CDK5 contributes to the inhibition of tau hyperphosphorylation and reduction of neurofibrillary tangle formation. These in silico results support the in vitro findings and provide mechanistic insight into allocryptopine's anti-tau effects.

Additionally, allocryptopine shows molecular interactions with other key proteins involved in tau regulation, including Akt and GSK-3β target proteins. These multiple molecular interactions create a comprehensive inhibitory effect on tau hyperphosphorylation pathways, offering potential therapeutic benefits for Alzheimer's disease and related tauopathies.

Tau Protein Phosphorylation Prevention

The compound's ability to prevent tau hyperphosphorylation occurs through multiple mechanisms, including direct kinase inhibition and enhancement of phosphatase activity. Allocryptopine treatment effectively suppresses tau phosphorylation at key sites associated with neurofibrillary tangle formation, thereby preventing the aggregation and deposition of abnormal tau proteins [1].

Ion Channel Modulation (hERG, Nav1.5)

Allocryptopine demonstrates significant modulatory effects on cardiac ion channels, particularly the human ether-a-go-go related gene (hERG) potassium channel and the Nav1.5 sodium channel. These ion channel interactions contribute to the compound's overall neuroprotective profile and potential therapeutic applications.

hERG Potassium Channel Blockade

Comprehensive electrophysiological studies have revealed that allocryptopine potently blocks hERG current in a concentration-dependent manner. The compound exhibits an IC50 value of 49.65 μmol/L for hERG channel inhibition, indicating moderate to high affinity for this cardiac potassium channel [4] [5]. This blockade occurs through reversible suppression of both the amplitude and density of hERG current in voltage-dependent manner.

The mechanism of hERG channel blockade by allocryptopine involves multiple aspects of channel function. While the compound does not significantly affect the steady-state inactivation of hERG channels at 30 μmol/L concentrations, it markedly lengthens the time constants for recovery from inactivation [4]. This prolonged recovery time contributes to the sustained blockade of hERG current and influences cardiac repolarization processes.

hERG Channel Kinetics Modulation

Allocryptopine's effects on hERG channel kinetics demonstrate complex interactions with channel gating mechanisms. The compound significantly affects the time constants of channel recovery from inactivation, with effects observed at potentials above -80 mV [4]. At test potentials of -50 mV, allocryptopine causes a 2.45-fold prolongation of recovery time constants compared to control conditions.

Action potential clamp studies have shown that allocryptopine at 30 μmol/L significantly suppresses current densities in the late phase of action potential while not significantly affecting early phase currents [4]. This selective effect on late-phase currents suggests that allocryptopine may have anti-arrhythmic properties by modulating cardiac repolarization without significantly affecting initial depolarization.

Nav1.5 Sodium Channel Enhancement

In contrast to its inhibitory effects on hERG channels, allocryptopine demonstrates beneficial effects on Nav1.5 sodium channels, particularly in the context of trafficking-deficient mutations. Research has shown that allocryptopine strongly enhances the peak current of trafficking-deficient Nav1.5 channels by improving plasma membrane expression and rescuing defective channel trafficking [6].

The compound's beneficial effects on Nav1.5 include prolongation of closed-state inactivation processes and shortening of recovery from inactivation. These modifications improve the electrophysiological characteristics of Nav1.5 channels and may provide therapeutic benefits for patients with Brugada syndrome-associated channel mutations [6].

Cardiac Electrophysiological Effects

Allocryptopine's dual effects on cardiac ion channels - blocking hERG while enhancing Nav1.5 function - create a complex electrophysiological profile. The compound's ability to modulate both potassium and sodium channels suggests potential anti-arrhythmic properties through stabilization of cardiac electrical activity [7] [8].

Studies on atrial myocytes from spontaneously hypertensive rats have demonstrated that allocryptopine effectively reduces late sodium current, which is often elevated in pathological conditions [7]. The compound's ability to normalize abnormal sodium channel function while modulating potassium channel activity provides a balanced approach to cardiac rhythm stabilization.

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

485-91-6

Wikipedia

Roluperidone